Cas no 677025-05-7 ([5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol)

[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol is a furan-based aromatic compound featuring a chloronitrophenyl substituent and a hydroxymethyl functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro and nitro groups enhance reactivity, facilitating further functionalization, while the hydroxymethyl moiety offers a handle for derivatization or conjugation. Its rigid furan core contributes to stability, making it suitable for use in heterocyclic synthesis. The compound’s well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations, supporting the development of complex target molecules. Proper handling is advised due to potential sensitivity to light and moisture.
[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol structure
677025-05-7 structure
Product Name:[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol
CAS No:677025-05-7
MF:C11H8ClNO4
MW:253.638522148132
CID:3082666
PubChem ID:7172136
Update Time:2025-05-20

[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol Chemical and Physical Properties

Names and Identifiers

    • [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol
    • (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol
    • [5-(4-chloro-2-nitrophenyl)furan-2-yl]methanol
    • STL480885
    • VS-13224
    • [5-(4-chloro-2-nitro-phenyl)-2-furyl]methanol
    • BBL035806
    • AKOS027445609
    • 677025-05-7
    • MDL: MFCD06202833
    • Inchi: 1S/C11H8ClNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-5,14H,6H2
    • InChI Key: SSAQDGGOUGTTJM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])C1=CC=C(CO)O1

Computed Properties

  • Exact Mass: 253.0141854Da
  • Monoisotopic Mass: 253.0141854Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 79.2Ų

[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol Pricemore >>

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Additional information on [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol

Research Brief on [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol (CAS: 677025-05-7): Recent Advances and Applications

In recent years, [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol (CAS: 677025-05-7) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic derivative, featuring a furan ring substituted with a chloronitrophenyl group and a hydroxymethyl moiety, has demonstrated promising biological activities, particularly in the context of antimicrobial and anticancer research. The compound's unique structural features make it a versatile scaffold for further chemical modifications and pharmacological investigations.

A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial potential of [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol against drug-resistant bacterial strains. The research team synthesized a series of derivatives and evaluated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The parent compound exhibited moderate activity with minimum inhibitory concentrations (MICs) ranging from 32-64 μg/mL, while certain optimized derivatives showed improved potency (MICs as low as 8 μg/mL). The study proposed that the nitro group's redox activity might contribute to the observed antibacterial effects through generation of reactive oxygen species.

In the oncology domain, a recent investigation in Bioorganic & Medicinal Chemistry Letters (2024) reported the compound's ability to inhibit tubulin polymerization, suggesting potential as an antimitotic agent. Molecular docking studies revealed that [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol binds to the colchicine site of β-tubulin with a binding energy of -8.2 kcal/mol. In vitro testing against MCF-7 breast cancer cells showed dose-dependent growth inhibition (IC50 = 18.7 μM), with cell cycle arrest observed at the G2/M phase. These findings position the compound as a promising lead for developing novel antitumor agents targeting microtubule dynamics.

The synthetic accessibility of [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol has also been improved through recent methodological advances. A 2023 paper in Organic Process Research & Development described a scalable, one-pot synthesis route starting from commercially available 4-chloro-2-nitrobenzaldehyde and furfuryl alcohol. The optimized procedure achieved an 82% yield with excellent purity (>98%) while reducing hazardous waste generation compared to traditional methods. This development is particularly significant for potential industrial-scale production of the compound and its derivatives.

Pharmacokinetic studies published in Xenobiotica (2024) have provided new insights into the compound's metabolic fate. Using LC-MS/MS analysis, researchers identified three primary metabolites resulting from nitro reduction, furan ring oxidation, and conjugation reactions. While the compound demonstrated good membrane permeability in Caco-2 assays (Papp = 12.3 × 10^-6 cm/s), its oral bioavailability in rat models was limited to 23% due to extensive first-pass metabolism. These findings highlight the need for structural modifications to improve metabolic stability while maintaining biological activity.

Emerging research has also explored the compound's potential as a fluorescent probe. A recent study in Analytical Chemistry (2024) demonstrated that [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol exhibits environment-sensitive fluorescence, with significant emission enhancement in hydrophobic microenvironments. This property has been utilized to develop a turn-on sensor for albumin binding, with potential applications in diagnostic assays and drug-protein interaction studies.

In conclusion, recent investigations into [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol (677025-05-7) have expanded our understanding of its diverse biological activities and potential applications. While challenges remain in optimizing its pharmacokinetic profile, the compound continues to serve as a valuable chemical tool and lead structure for drug discovery. Future research directions may include exploration of its immunomodulatory properties and development of targeted delivery systems to enhance therapeutic efficacy.

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